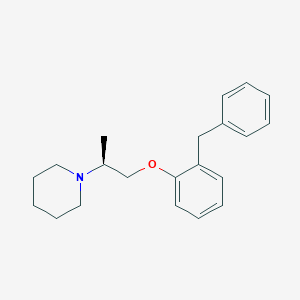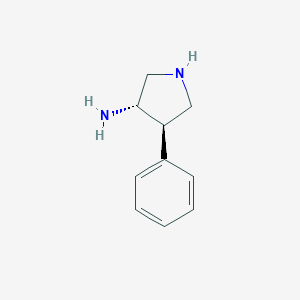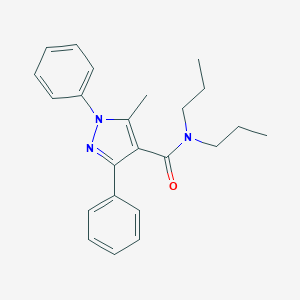
(S)-1-(1-(2-Benzylphenoxy)propan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benproperine is a chiral compound known for its antitussive (cough suppressant) properties. It is a member of the morphinan class of compounds and is widely used in the pharmaceutical industry for its efficacy in treating coughs without the narcotic effects associated with other morphinan derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benproperine typically involves the resolution of racemic benproperine. This can be achieved through chiral chromatography or by using chiral resolving agents. The synthetic route generally includes the following steps:
Formation of the racemic mixture: This involves the reaction of 1-(2-benzylphenoxy)-3-(dimethylamino)propan-2-ol with appropriate reagents.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or chiral resolving agents.
Industrial Production Methods: In industrial settings, the production of (S)-benproperine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of the racemic mixture: Utilizing efficient and cost-effective reagents.
High-throughput resolution: Employing advanced chromatographic techniques or chiral catalysts to separate the enantiomers.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Benproperine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in the formation of substituted derivatives of (S)-benproperine.
Wissenschaftliche Forschungsanwendungen
(S)-Benproperine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used as an antitussive agent in cough syrups and other formulations.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (S)-benproperine involves its interaction with the central nervous system to suppress the cough reflex. It acts on the cough center in the medulla oblongata, reducing the sensitivity of cough receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Vergleich Mit ähnlichen Verbindungen
Dextromethorphan: Another morphinan derivative used as a cough suppressant but with different pharmacokinetic properties.
Codeine: An opioid with antitussive properties but with a higher risk of dependency and side effects.
Noscapine: A non-narcotic cough suppressant with a different mechanism of action.
Uniqueness of (S)-Benproperine: (S)-Benproperine stands out due to its non-narcotic nature, making it a safer alternative to other morphinan derivatives like codeine. Its chiral nature also allows for specific interactions with biological targets, potentially leading to fewer side effects and better therapeutic outcomes.
Eigenschaften
CAS-Nummer |
124700-66-9 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
JTUQXGZRVLWBCR-SFHVURJKSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Isomerische SMILES |
C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Kanonische SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)


![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)






![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)

